molecular formula C7H14ClN B2972368 (Dicyclopropylmethyl)amine Hydrochloride CAS No. 13375-29-6; 51043-72-2

(Dicyclopropylmethyl)amine Hydrochloride

Cat. No.: B2972368
CAS No.: 13375-29-6; 51043-72-2
M. Wt: 147.65
InChI Key: BWWAFTOJAINBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Dicyclopropylmethyl)amine Hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.65. The purity is usually 95%.
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Properties

IUPAC Name

dicyclopropylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7(5-1-2-5)6-3-4-6;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWAFTOJAINBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51043-72-2
Record name (Dicyclopropylmethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4.48 g of dicyclopropylmethyl alcohol in 20 mL of CH2Cl2 was added 3.6 g of NaN3 followed by 10 g of CCl3CO2H. The resulting mixture was stirred at room temperature for 3 h, diluted with 50 mL of CH2Cl2, washed with NaHCO3 and NaCl solution. Drying over MgSO4 and removal of solvent gave an oil (which was examined by high field 1H NMR and shown to be contaminated by a small amount of ring-opening compound (less than 5%)) which was dissolved in a solution of 7 mL of toluene containing 2.5 g of hexadecyltributyl phosphonium bromide. To the solution was added 5 g of NaBH4 in 15 mL of H2O through a dropping funnel over 30 min. The mixture was stirred at 80° C. for 16 h, layers separated and the organic layer extracted with 10 % HCl. The pH of the aqueous solution was adjusted to 8-9 with NaOH and extracted with ether. After drying over MgSO4, HCl gas was bubbled through the solution and the amine hydrochloride salt which had precipitated was collected by filtration and recrystallized from ether/MeOH to give 1.8 g (35%) of the salt as white crystals, mp 250° C. dec.
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Yield
35%

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